

Application of Ferroin in the Titration of Uranium(IV) and Molybdenum(V)

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Compound of Interest

Compound Name: Ferroin

Cat. No.: B110374

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Application Note

Introduction

Ferroin, a complex of 1,10-phenanthroline and iron(II), is a widely utilized redox indicator in analytical chemistry. Its distinct and rapid color change from red (reduced form) to pale blue (oxidized form) upon reaching a specific electrode potential makes it an excellent choice for visualizing the endpoint in various redox titrations. This application note details the use of **ferroin** as an indicator in the quantitative determination of uranium(IV) and molybdenum(V) through titration with standard oxidizing agents.

The determination of uranium and molybdenum is crucial in various fields, including nuclear technology, metallurgy, and environmental monitoring. Titrimetric methods offer a precise and accurate means for their quantification. The protocols described herein provide detailed procedures for the titration of uranium(IV) with potassium dichromate and molybdenum(V) with ceric sulfate, both employing **ferroin** as the visual indicator.

Principle of the Titrations

The titrations are based on redox reactions where the analyte (uranium(IV) or molybdenum(V)) is oxidized by a standard solution of an oxidizing agent (potassium dichromate or ceric sulfate, respectively). **Ferroin** indicator, present in the solution, undergoes oxidation immediately after all the analyte has been consumed, resulting in a sharp color change that signals the equivalence point of the titration.

Uranium(IV) Titration: Uranium(VI) is first reduced to uranium(IV). The uranium(IV) is then titrated with a standard solution of potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$). The dichromate ion ($\text{Cr}_2\text{O}_7^{2-}$) oxidizes uranium(IV) (U^{4+}) to uranium(VI) (UO_2^{2+}).

Molybdenum(V) Titration: Molybdenum(VI) is reduced to molybdenum(V). The resulting molybdenum(V) (Mo^{5+}) is then titrated with a standard solution of ceric sulfate ($\text{Ce}(\text{SO}_4)_2$). The cerium(IV) ion (Ce^{4+}) oxidizes molybdenum(V) to molybdenum(VI) (Mo^{6+}).

Data Presentation

Table 1: Quantitative Data for Titration of Uranium(IV) with Potassium Dichromate

Parameter	Value
Analyte	Uranium(IV) (U^{4+})
Titrant	Potassium Dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
Indicator	Ferrouin
Typical Analyte Amount	20 - 300 mg of Uranium
Titrant Concentration	0.0045 M - 0.045 M
Stoichiometric Ratio ($\text{U}^{4+}:\text{Cr}_2\text{O}_7^{2-}$)	3:1
Endpoint Color Change	Red to Yellow-Green

Table 2: Quantitative Data for Titration of Molybdenum(V) with Ceric Sulfate

Parameter	Value
Analyte	Molybdenum(V) (Mo^{5+})
Titrant	Ceric Sulfate ($\text{Ce}(\text{SO}_4)_2$)
Indicator	Ferroin
Typical Analyte Amount	1 - 250 mg of Molybdenum
Titrant Concentration	0.01 N - 0.1 N
Stoichiometric Ratio ($\text{Mo}^{5+}:\text{Ce}^{4+}$)	1:1
Endpoint Color Change	Red to Pale Blue

Experimental Protocols

Protocol 1: Titration of Uranium(IV) with Potassium Dichromate using Ferroin Indicator

1. Materials and Reagents:

- Uranium sample
- Ferrous sulfate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Concentrated phosphoric acid (H_3PO_4)
- Sulfamic acid ($\text{NH}_2\text{SO}_3\text{H}$)
- Nitric acid (HNO_3), 8 M
- Ammonium molybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$)
- Vanadyl sulfate dihydrate ($\text{VOSO}_4 \cdot 2\text{H}_2\text{O}$)
- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), primary standard grade
- **Ferroin** indicator solution (0.025 M)

- Sulfuric acid (H_2SO_4), concentrated and 1 M
- Deionized water

2. Preparation of Solutions:

- Potassium Dichromate Titrant (0.025 N): Accurately weigh approximately 1.226 g of dried primary standard $\text{K}_2\text{Cr}_2\text{O}_7$, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.
- Ferrous Sulfate Solution (1.0 M): Add 100 mL of concentrated H_2SO_4 to 750 mL of water while stirring. Dissolve 280 g of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ in the solution and dilute to 1 L. Prepare fresh weekly.
- Oxidizing Solution (8 M HNO_3 - 0.15 M Sulfamic Acid - 0.4% Ammonium Molybdate): Dissolve 4 g of ammonium molybdate in 400 mL of water and add 500 mL of 8 M HNO_3 . Add 100 mL of 1.5 M sulfamic acid solution and mix.
- Vanadyl Sulfate Solution (0.0038 M): Add 20 mL of concentrated H_2SO_4 to 980 mL of water. Weigh 1.5 g of $\text{VOSO}_4 \cdot 2\text{H}_2\text{O}$ and dissolve it in the sulfuric acid solution, then dilute to 2 L.

3. Preparation of Uranium(IV) Sample:

- Accurately weigh a sample containing 20-300 mg of uranium.
- Dissolve the sample in a suitable acid (e.g., nitric acid).
- Add concentrated sulfuric acid and fume to incipient dryness to remove interfering elements like fluoride and chloride.
- Dissolve the residue in dilute sulfuric acid.
- To a beaker, add the dissolved sample, 5 mL of sulfamic acid solution, and 40 mL of concentrated phosphoric acid.
- Add a measured excess of 1.0 M ferrous sulfate solution to reduce U(VI) to U(IV) .
- Add 10 mL of the oxidizing solution to oxidize the excess Fe(II) to Fe(III) .

- Add 100 mL of the vanadyl sulfate solution.

4. Titration Procedure:

- Add 2-3 drops of **ferroin** indicator to the prepared uranium(IV) solution. The solution should turn red.
- Titrate with the standard 0.025 N $K_2Cr_2O_7$ solution.
- The endpoint is reached when the color changes sharply from red to a stable yellow-green.
- Record the volume of $K_2Cr_2O_7$ solution used.

5. Calculation:

The concentration of uranium can be calculated using the following formula:

$$\text{Molybdenum (g)} = (V * N * E) / 1000$$

Caption: Redox reactions in the titration of Uranium(IV) and Molybdenum(V).

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